molecular formula C16H18N4O2 B6471787 N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide CAS No. 2640865-90-1

N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide

Cat. No.: B6471787
CAS No.: 2640865-90-1
M. Wt: 298.34 g/mol
InChI Key: WIKVMQGSFZVSBH-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide is a compound that features a quinoxaline moiety, a morpholine ring, and a cyclopropyl group. Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The presence of the morpholine ring enhances the compound’s solubility and bioavailability, making it a valuable candidate for pharmaceutical applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

N-cyclopropyl-4-quinoxalin-2-ylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(18-11-5-6-11)14-10-20(7-8-22-14)15-9-17-12-3-1-2-4-13(12)19-15/h1-4,9,11,14H,5-8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKVMQGSFZVSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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